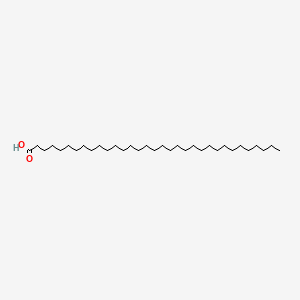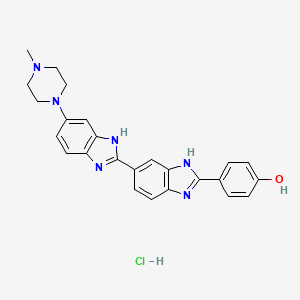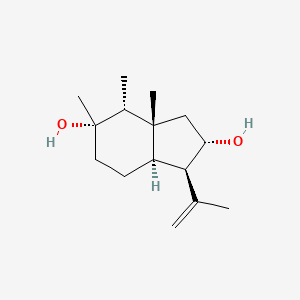
3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione is a member of maleimides.
Applications De Recherche Scientifique
Crystal Structure Analysis
- The crystal structure of related pyrrolo[3,4-c]pyrrole-1,4-dione compounds has been studied to understand the effects of substituents on molecular structure. Such analysis is crucial in material science and chemistry for understanding and predicting compound properties (Fujii et al., 2002).
Luminescent Polymer Development
- Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and solubility in organic solvents. These properties are significant in the development of luminescent materials and electronic applications (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
- A series of π-conjugated polymers and copolymers with pyrrolo[3,4-c]pyrrole units show strong photoluminescence and stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Catalysis in Organic Synthesis
- Pyrrolin-2,5-diones, related to the compound of interest, have been used as ligands in asymmetric catalysis, specifically in the hydrosilylation reaction of acetophenone (Tillack et al., 1994).
Synthesis of Novel Molecules
- The synthesis of derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione, aimed at potential applications in cancer treatment and molecular docking, demonstrates the versatility of these compounds in medicinal chemistry (Kuznietsova et al., 2019).
Semiconductor Materials
- Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)dione-based polymers have been used to create semiconductor materials for organic thin film transistors, showcasing their potential in the field of electronics and optoelectronics (Guo, Sun, & Li, 2014).
Propriétés
Nom du produit |
3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
|---|---|
Formule moléculaire |
C12H9Cl3N2O2 |
Poids moléculaire |
319.6 g/mol |
Nom IUPAC |
3-chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Cl3N2O2/c1-16(2)10-9(15)11(18)17(12(10)19)6-3-4-7(13)8(14)5-6/h3-5H,1-2H3 |
Clé InChI |
UJVSRUOVYSHYAG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



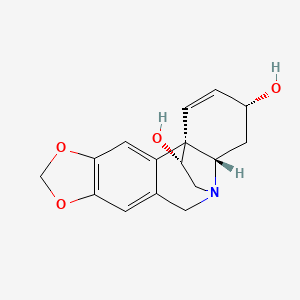
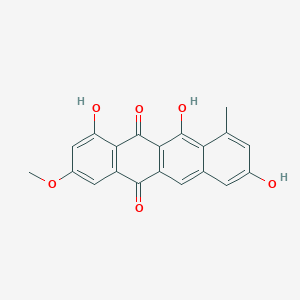
![3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1210064.png)
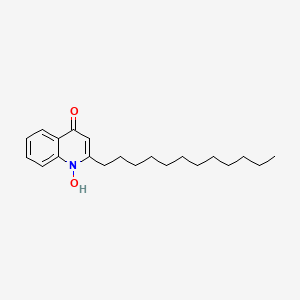
![5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1210069.png)
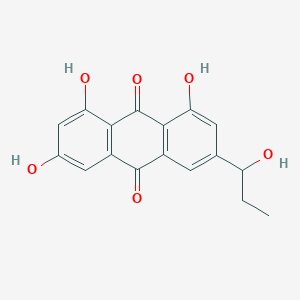
![1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-](/img/structure/B1210071.png)
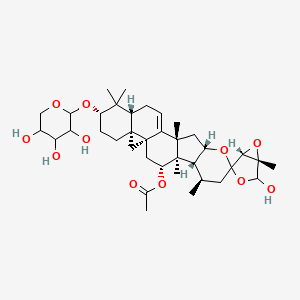
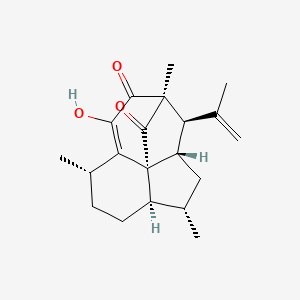
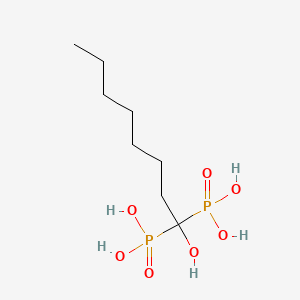
![17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol](/img/structure/B1210081.png)
